molecular formula C8H13N3S B13212563 3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine

3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine

Cat. No.: B13212563
M. Wt: 183.28 g/mol
InChI Key: XYNZLUZKEMDMBW-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine is a heterocyclic compound featuring an imidazole ring fused with a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiolane with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The thiolane ring may also contribute to the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)-2-methylthiolan-3-amine is unique due to the combination of the imidazole and thiolane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-2-methylthiolan-3-amine

InChI

InChI=1S/C8H13N3S/c1-6-8(9,2-5-12-6)7-10-3-4-11-7/h3-4,6H,2,5,9H2,1H3,(H,10,11)

InChI Key

XYNZLUZKEMDMBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=NC=CN2)N

Origin of Product

United States

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